sporidesmin G

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

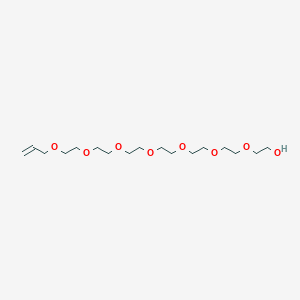

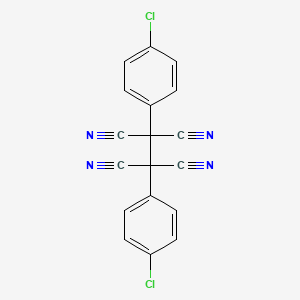

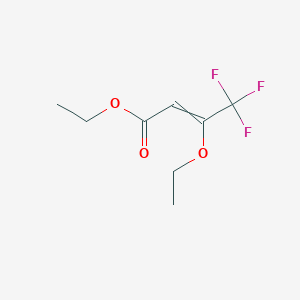

Sporidesmin G is a naturally occurring compound isolated from the fungus Pithomyces chartarum. It is a member of the sporidesmin family, which are known for their toxic properties. This compound has a molecular formula of C18H20ClN3O6S4 and is characterized by its 3,6-epitetrathiopiperazine-2,5-dione structure . This compound is of significant interest due to its potent biological activities and its role in causing facial eczema in livestock.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Sporidesmin G can be synthesized through the treatment of sporidesmin E with dihydrogen disulphide. The reaction involves the conversion of sporidesmin E to this compound by the addition of sulfur atoms . The synthetic route typically involves chromatographic separation and purification steps to isolate the desired product.

Industrial Production Methods

the isolation from natural sources, such as the fungus Pithomyces chartarum, remains a primary method for obtaining this compound .

Analyse Chemischer Reaktionen

Types of Reactions

Sporidesmin G undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction of this compound can lead to the formation of sporidesmin D and other reduced products.

Substitution: Substitution reactions involving this compound can occur, particularly at the sulfur atoms.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include triphenylphosphine for reduction reactions and dihydrogen disulphide for sulfur addition reactions . The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from the reactions of this compound include sporidesmin D and other sulfur-containing derivatives

Wissenschaftliche Forschungsanwendungen

Sporidesmin G has several scientific research applications, including:

Wirkmechanismus

Sporidesmin G exerts its effects through several mechanisms:

Oxidative Stress: The compound undergoes cycles of reduction and oxidation, leading to the formation of reactive oxygen species that cause oxidative damage.

Protein Modification: This compound can covalently modify protein cysteine residues, forming protein-toxin mixed disulfides.

Cell Adhesion Disruption: The compound disrupts intracellular actin microfilaments, leading to altered cell adhesion and permeability.

Vergleich Mit ähnlichen Verbindungen

Sporidesmin G is part of a family of related compounds, including sporidesmin A, B, C, D, E, F, and H . These compounds share similar structures but differ in their sulfur content and biological activities. This compound is unique due to its specific sulfur arrangement and its potent toxic effects .

List of Similar Compounds

- Sporidesmin A

- Sporidesmin B

- Sporidesmin C

- Sporidesmin D

- Sporidesmin E

- Sporidesmin F

- Sporidesmin H

This compound stands out among these compounds for its specific reactivity and the severity of its toxic effects on biological systems.

Eigenschaften

Molekularformel |

C18H20ClN3O6S4 |

|---|---|

Molekulargewicht |

538.1 g/mol |

IUPAC-Name |

(1R,2R,3S,11R,14R)-6-chloro-2,3-dihydroxy-7,8-dimethoxy-10,14,20-trimethyl-15,16,17,18-tetrathia-10,12,20-triazapentacyclo[12.4.2.01,12.03,11.04,9]icosa-4,6,8-triene-13,19-dione |

InChI |

InChI=1S/C18H20ClN3O6S4/c1-16-14(24)22-13-17(26,12(23)18(22,15(25)21(16)3)30-32-31-29-16)7-6-8(19)10(27-4)11(28-5)9(7)20(13)2/h6,12-13,23,26H,1-5H3/t12-,13-,16-,17-,18-/m1/s1 |

InChI-Schlüssel |

JKFOABBFIQXSLQ-ICTVWZTPSA-N |

Isomerische SMILES |

C[C@@]12C(=O)N3[C@@H]4[C@]([C@H]([C@]3(C(=O)N1C)SSSS2)O)(C5=CC(=C(C(=C5N4C)OC)OC)Cl)O |

Kanonische SMILES |

CC12C(=O)N3C4C(C(C3(C(=O)N1C)SSSS2)O)(C5=CC(=C(C(=C5N4C)OC)OC)Cl)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclohexyl[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14685818.png)

![4-[Bis(2-hydroxynaphthalen-1-yl)methyl]phenyl benzoate](/img/structure/B14685832.png)

![2-(4-Methylphenyl)-4-(pyridin-2-yl)-1h-benzo[f]isoindole-1,3(2h)-dione](/img/structure/B14685860.png)

![1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-2-ylurea](/img/structure/B14685865.png)

![[2-(Acetyloxy)-5-nitrophenyl]methanediyl diacetate](/img/structure/B14685870.png)